molecular formula C29H28N2O5 B2485706 2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 898342-93-3

2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2485706
CAS RN: 898342-93-3
M. Wt: 484.552
InChI Key: AJOJGXKMNLYRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinolone derivatives often involves multiple steps, including acylation, ethylation, and cyclization reactions. For instance, Jiang et al. (2011) described a new route for preparing N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors. The process involved starting with 2-amino-5-nitrophenol, undergoing acetylation, ethylation, reduction, and thermal cyclization to yield the desired compound with a 35% yield (Jiang et al., 2011). Similarly, Wenpeng et al. (2014) developed a practical synthetic route for a closely related compound, demonstrating the complex steps involved in quinolone synthesis (Wenpeng et al., 2014).

Molecular Structure Analysis

The molecular structure of quinolone derivatives, including crystal structure and Hirshfeld surface analysis, has been extensively studied. Baba et al. (2019) analyzed the crystal structure of a quinoline derivative, noting the planarity of the oxoquinoline unit and the perpendicular arrangement of the acetate substituent. The study highlighted the importance of weak hydrogen bonds and π–π interactions in stabilizing the structure (Baba et al., 2019).

Chemical Reactions and Properties

Quinolone derivatives undergo various chemical reactions, including alkylation, cyclization, and condensation, to produce a wide range of compounds with potential biological activities. For example, Al-Taifi et al. (2016) discussed the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines through reactions with methyl iodide, hydrazine hydrate, and α-halocarbonyl compounds (Al-Taifi et al., 2016).

properties

IUPAC Name

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-4-19-9-11-20(12-10-19)28(33)25-17-31(18-27(32)30-21-7-6-8-22(15-21)35-3)26-14-13-23(36-5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOJGXKMNLYRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.